molecular formula C11H7BrFN3O B8305953 (2-Amino-5-bromopyridin-3-yl)(6-fluoropyridin-2-yl)methanone

(2-Amino-5-bromopyridin-3-yl)(6-fluoropyridin-2-yl)methanone

Cat. No.: B8305953
M. Wt: 296.09 g/mol
InChI Key: PGEZIZBQJMZHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-bromopyridin-3-yl)(6-fluoropyridin-2-yl)methanone is a useful research compound. Its molecular formula is C11H7BrFN3O and its molecular weight is 296.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrFN3O

Molecular Weight

296.09 g/mol

IUPAC Name

(2-amino-5-bromopyridin-3-yl)-(6-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C11H7BrFN3O/c12-6-4-7(11(14)15-5-6)10(17)8-2-1-3-9(13)16-8/h1-5H,(H2,14,15)

InChI Key

PGEZIZBQJMZHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-fluoropyridine (7.5 g, 42.6 mmol) in tetrahydrofuran (50 ml) at 0° C. was added a 2 M solution of isopropylmagnesium chloride in ether (21.3 ml, 42.6 mmol) over a period of 10 minutes. The ice-bath was removed and the reaction mixture was stirred at room temperature for 2 hours. The resulting solution was added dropwise to a solution of 2-amino-5-bromo-N-methoxy-N-methylnicotinamide (3 g, 11.5 mmol) in tetrahydrofuran (40 ml) at room temperature over a period of 30 minutes. The resulting solution was stirred at room temperature for 18 hours. The solution was quenched by addition of an aqueous saturated solution of ammonium chloride at 0° C. and the mixture was stirred at room temperature for 20 minutes. Water was added and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography (ISCO Companion□, 80 g column, 0-100% EtOAc/Petrol) to give an orange sticky solid which was slurried in ether/MeOH, collected by filtration and dried. The desired compound was obtained as a yellow solid (196 mg, 6% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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21.3 mL
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
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0 (± 1) mol
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solvent
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Yield
6%

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